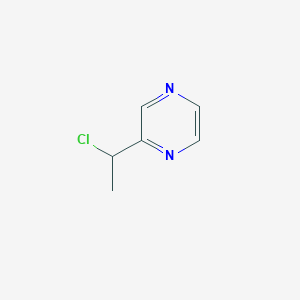

2-(1-Chloroethyl)pyrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1-chloroethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKXHANKOPXXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617072 | |

| Record name | 2-(1-Chloroethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-51-1 | |

| Record name | Pyrazine, 2-(1-chloroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyrazine Core Chemistry and Significance in Organic Synthesis

Pyrazine (B50134), a 1,4-diazine, is a fundamental heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4. researchgate.net This arrangement results in a π-electron-deficient system, which influences its chemical reactivity and physical properties. researchgate.net The pyrazine core is a versatile scaffold found in numerous natural products, pharmaceuticals, and functional materials. researchgate.nettandfonline.com Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govmdpi.com

In organic synthesis, the pyrazine ring serves as a valuable building block for the construction of more complex molecular architectures. researchgate.net Its electron-deficient nature facilitates certain types of reactions, such as nucleophilic aromatic substitution, particularly with halogenated pyrazines. rsc.org Furthermore, the nitrogen atoms can act as ligands for metal catalysts, enabling a variety of cross-coupling reactions to introduce diverse functional groups onto the pyrazine core. researchgate.netrsc.org

Contextualization of Chloroethyl Substituents in Heterocyclic Frameworks

The incorporation of a chloroethyl substituent onto a heterocyclic ring introduces a reactive handle for further chemical modifications. The chlorine atom, being a good leaving group, provides a site for nucleophilic substitution reactions. acs.org This allows for the introduction of a wide array of functional groups, such as amines, thiols, and alkoxides, thereby enabling the synthesis of a diverse library of derivatives from a single precursor.

The chloroethyl group's reactivity can be influenced by its position on the heterocyclic ring and the electronic nature of the ring itself. In the context of N-heterocyclic carbenes (NHCs), for instance, N-substituents like chloroethyl groups can modulate the steric and electronic properties of the resulting complexes, influencing their catalytic activity. acs.orgacs.orgnih.gov The presence of the chloroethyl side chain can also lead to elimination reactions, forming vinyl-substituted heterocycles, which are also valuable synthetic intermediates. acs.orgacs.org

Academic Research Trajectories in Pyrazine Chemistry

Chemical Synthesis Approaches for Pyrazine Ring Systems

The formation of the pyrazine ring, a diazine with nitrogen atoms at the 1 and 4 positions, can be achieved through several synthetic routes. These methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the dimerization of α-amino ketones.

Classical Condensation Reactions for Pyrazine Formation

The most traditional and straightforward method for constructing the pyrazine ring is the condensation reaction between a 1,2-diketone and a 1,2-diamine. ajgreenchem.com This approach is versatile, allowing for the synthesis of a wide range of substituted pyrazines by varying the substituents on both the diketone and diamine precursors. ajgreenchem.comd-nb.info For instance, the reaction of a diketone with a diamine in methanol (B129727) at room temperature, under dry conditions and in the presence of a base like potassium tert-butoxide, can yield alkylated pyrazines in over 70% yield within a few hours. d-nb.info Another example involves the condensation of 1,2-diamino-aromatic or heteroaromatic motifs with 1,2-diketones or 1,2-ketoaldehydes to produce quinoxalines and pyrazines. clockss.org

Recent advancements have explored the use of green catalysts, such as onion extract, to facilitate this condensation. The acidic nature of the extract, attributed to the presence of organic acids, is believed to catalyze the double condensation and subsequent aromatization to form pyrazine derivatives. ajgreenchem.com

Synthesis of Substituted Pyrazines via Amination and Dimerization

An alternative strategy for pyrazine synthesis involves the amination of α-diketones to form α-amino ketones, which then undergo oxidative dimerization. d-nb.infonih.gov This method has been successfully employed in both chemical and chemo-enzymatic approaches.

In a chemo-enzymatic process, a transaminase enzyme can be used to mediate the key amination step of α-diketone precursors. d-nb.infonih.gov The resulting α-amino ketones spontaneously dimerize to form the corresponding pyrazines. d-nb.info This biocatalytic approach offers advantages in terms of selectivity and milder reaction conditions compared to some traditional chemical methods. d-nb.info For example, the use of the (S)-selective amino transaminase ATA-113 has been reported for the synthesis of symmetric substituted pyrazines. d-nb.info

From a purely chemical standpoint, the self-condensation of α-aminoketones, often derived from the Strecker degradation of amino acids, is a known pathway to pyrazine formation. researchgate.net

Mechanistic Investigations of Pyrazine Ring Construction

The mechanism of pyrazine formation through the condensation of two α-amino ketone molecules involves a series of steps. Initially, the two molecules condense to form a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to yield the aromatic pyrazine ring. researchgate.netacs.org

In the context of dehydrogenative coupling reactions, a proposed mechanism for pyrazine formation from β-amino alcohols involves the initial dehydrogenation of the alcohol to an aldehyde intermediate. This aldehyde then undergoes self-coupling with another molecule, leading to a 2,5-dihydropyrazine derivative through the elimination of two water molecules. Subsequent metal-catalyzed dehydrogenation of the 2,5-dihydropyrazine yields the final aromatic pyrazine. acs.org

Preparation of Chloroethyl-Substituted Pyrazines

Once the pyrazine ring is formed, the next step towards the synthesis of this compound is the introduction of the chloroethyl side chain. This can be achieved through various methods, including the halogenation of a pre-existing alkyl group or the direct introduction of the chloroethyl moiety.

Routes Involving Halogenation of Alkyl Pyrazines

The direct halogenation of an ethyl-substituted pyrazine is a potential route to this compound. While specific examples for the direct chlorination at the α-position of an ethyl group on a pyrazine ring are not extensively detailed in the provided search results, the general principles of alkyl side-chain halogenation on heterocyclic rings are relevant. These reactions often proceed via radical mechanisms and can sometimes lead to a mixture of products. The regioselectivity of such reactions would be a critical factor to control.

Introduction of the Chloroethyl Moiety via Specific Reaction Pathways

A more controlled approach involves the synthesis of a pyrazine derivative with a functional group that can be converted to the chloroethyl group. For instance, the reaction of a pyrazine derivative with a suitable chloroethylating agent can introduce the desired side chain. One documented method involves the reaction of 2-chloropyrazine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinylpyrazine, which is then coupled with a 1-chloroethyl reagent under basic conditions.

Another strategy is the cyclocondensation of precursors already containing the chloroethyl group. For example, reacting 1-chloroethylamine with glyoxal in an acidic medium can induce cyclization to form the pyrazine ring with the chloroethyl group already in place. This method avoids the need for post-synthesis modification of the pyrazine ring but requires careful control of stoichiometry to prevent unwanted side reactions.

The synthesis of the related isomer, 2-(2-chloroethyl)pyrazine, typically involves the reaction of pyrazine with 2-chloroethyl chloride under basic conditions, facilitating a nucleophilic substitution reaction.

Below is a table summarizing various synthetic approaches for pyrazine derivatives.

| Synthetic Approach | Precursors | Key Steps | Products | Yields |

| Classical Condensation | 1,2-Diketones and 1,2-Diamines | Condensation, Dehydration | Substituted Pyrazines | >70% d-nb.info |

| Chemo-enzymatic Synthesis | α-Diketones and Amine Donors | Enzymatic Amination, Oxidative Dimerization | Symmetric Substituted Pyrazines | 32-65% d-nb.info |

| Cyclocondensation | 1-Chloroethylamine and Glyoxal | Cyclization | Chloroethyl Pyrazines | Not specified |

| Nucleophilic Substitution | 2-Chloropyrazine and Hydrazine Hydrate, followed by 1-Chloroethyl Bromide | Hydrazine substitution, Alkylation | This compound | >70% achievable |

| Dehydrogenative Coupling | β-Amino Alcohols | Dehydrogenation, Self-coupling, Dehydrogenation | Substituted Pyrazines | Not specified |

Investigation of Reaction Conditions and Yield Optimization

The synthesis of pyrazine derivatives is often a multi-step process where the optimization of reaction conditions is paramount to maximizing yield and purity. For instance, the synthesis of this compound can be approached through the alkylation of a pre-formed pyrazine ring or by constructing the pyrazine ring from acyclic precursors already bearing the chloroethyl group.

One common strategy involves the reaction of a pyrazine derivative with a chlorinated ethyl group. The optimization of these reactions typically involves a careful selection of solvents, bases, and temperature to enhance yield and selectivity. For example, coupling 2-hydrazinylpyrazine with 1-chloroethyl bromide under basic conditions, such as using potassium carbonate in dimethylformamide (DMF), can introduce the chloroethyl group. Optimizing the stoichiometry of the reactants is crucial to achieving yields greater than 70%.

In the broader context of pyrazine synthesis, reaction temperatures can range from approximately 30°C to over 140°C. google.com For some reactions, increasing the temperature and reaction time can lead to higher yields, up to a point where undesirable side products, such as black tar, may form. google.com A study on the synthesis of pyrazine derivatives using a [Cu2(BDC)2(BPY)] metal-organic framework as a catalyst demonstrated that solvent choice significantly impacts yield. Using DMF as a solvent, for example, increased the reaction yield. researchgate.net The amount of catalyst used can also be a critical parameter, although in the aforementioned study, varying the catalyst amount between 10mg and 40mg did not have a significant effect on the yield. researchgate.net

The following table summarizes the optimization of reaction conditions for a generic pyrazine synthesis from acetophenone (B1666503) and ethylenediamine, highlighting the importance of catalyst and oxidant presence.

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis

| Entry | Catalyst (mg) | Oxidant | Solvent | Yield (%) |

| 1 | - | Air | DMF | - |

| 2 | 20 | - | DMF | - |

| 3 | 20 | Air | - | 22 |

| 4 | 10 | Air | DMF | 85 |

| 5 | 40 | Air | DMF | 85 |

| Data sourced from a study on the synthesis of pyrazine derivatives using a [Cu2(BDC)2(BPY)] catalyst. researchgate.net |

Advanced Synthetic Techniques and Methodologies

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for producing pyrazine derivatives, including chemo-enzymatic processes, considerations for chirality, and transformations in the gas phase.

Chemo-Enzymatic Synthesis of Substituted Pyrazines

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules. d-nb.infosemanticscholar.org A notable example is the use of transaminases (ATAs) to mediate the key amination step of ketone precursors. nih.govscispace.com Specifically, ω-transaminases can catalyze the regioselective amination of α-diketones to form α-amino ketones, which then undergo oxidative dimerization to yield substituted pyrazines. scispace.com

For example, the (S)-selective ATA-113 has been employed for the synthesis of symmetric substituted pyrazines. d-nb.inforesearchgate.net This method involves the reaction of a 1,2-diketone precursor with an amine donor in the presence of the enzyme. semanticscholar.org While this approach offers high regioselectivity, the yields for some pyrazines can be moderate. For instance, the synthesis of a pyrazine derived from diacetyl yielded 50%, while a pyrazine from cyclohexane-1,2-dione yielded 65%. semanticscholar.orgresearchgate.net The formation of by-products may account for the less-than-quantitative yields. semanticscholar.org

A study by Turner et al. in 2018 reported a chemo-enzymatic synthesis of substituted pyrazines using ATA-113, where α-amino ketones were generated in situ and dimerized. d-nb.infosemanticscholar.org This biocatalytic approach presents an advantage over traditional chemical methods, which may produce a mixture of non-symmetric pyrazines. d-nb.info

Table 2: Yields of Symmetric Substituted Pyrazines via Chemo-Enzymatic Synthesis

| Starting Diketone | Pyrazine Product | Yield (%) |

| Diacetyl | 2,3-Dimethylpyrazine | 50 |

| Cyclohexane-1,2-dione | Octahydrophenazine | 65 |

| Pentane-2,3-dione | 2,3-Diethyl-5-methylpyrazine & 2,5-Diethyl-3-methylpyrazine | 32 |

| Data from a chemo-enzymatic approach using (S)-selective ATA-113. semanticscholar.orgresearchgate.net |

Considerations for Chiral Synthesis of Pyrazine Derivatives

The synthesis of chiral pyrazine derivatives is of significant interest, particularly for applications in pharmaceuticals. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. kashanu.ac.ir While the pyrazine ring itself is planar, the introduction of a chiral center, such as in this compound, necessitates stereocontrolled synthetic methods.

One approach to chiral synthesis involves the use of chiral catalysts. For example, dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation has been used to synthesize chiral 1-aryl-2-heteroarylcyclopropane-1-carboxylates, which can include pyrazine moieties. researchgate.netsci-hub.se The choice of catalyst, such as Rh2(R-p-Ph-TPCP)4 or Rh2(R-TPPTTL)4, is crucial for achieving high enantioselectivity. researchgate.net

Another strategy is the use of chiral auxiliaries. The addition of organometallic reagents to chiral 2-pyrroleimines, derived from chiral amino alcohols like (1S)-phenylglycinol, can produce N-substituted-1-(2-pyrrolyl)alkylamines with high diastereoselectivity. researchgate.net This approach can be adapted for the synthesis of chiral pyrazine derivatives.

Furthermore, the hydrogenation of pyrazines activated by alkyl halides, catalyzed by iridium complexes, offers a pathway to chiral piperazines, which are structurally related to pyrazines and highlight the potential for asymmetric transformations of the pyrazine core. acs.org

Thermal Reactions and Gas-Phase Transformations Leading to Pyrazines

Thermal processes and gas-phase reactions represent another avenue for pyrazine synthesis. Pyrazines are known to form during the thermal degradation of amino acids like serine and threonine. acs.org The proposed mechanism involves complex reactions, including decarbonylation and dehydration, to generate α-aminocarbonyl intermediates that subsequently form pyrazines. acs.org Heating L-serine to 300°C has been shown to produce pyrazine, ethylpyrazine, and methylpyrazine, among other derivatives. acs.org

Gas-phase studies provide fundamental insights into the properties and reactivity of pyrazines. The UV absorption spectra of pyrazine in the gas phase have been determined, indicating that photolysis could be a removal pathway in the troposphere. researchgate.net Experimental and theoretical studies on the gas-phase reactivity of transition metal-pyrazine complexes, such as Fe+-2,3-didehydropyrazine, have also been conducted to understand their structure and reaction mechanisms. acs.org

Additionally, the thermal decomposition of pyrazine-containing complexes has been investigated. For instance, tetra(2-pyridyl)pyrazine forms charge-transfer complexes with iodine, and the thermal decomposition of these adducts proceeds via the evolution of iodine. rsc.org Gas-induced transformations of flexible coordination networks containing pyrazine ligands have also been observed, demonstrating reversible switching between non-porous and porous phases. nih.gov

Nucleophilic Substitution Reactions on the Pyrazine Ring System

Nucleophilic substitution is a fundamental class of reactions for the functionalization of electron-deficient aromatic systems like pyrazine. chemrxiv.org The pyrazine ring, containing two electron-withdrawing nitrogen atoms, is activated towards attack by nucleophiles. These reactions typically involve the replacement of a leaving group, such as a halogen, by a nucleophile. Depending on the position of the incoming nucleophile relative to the leaving group, these reactions are categorized as ipso-, cine-, or tele-substitution. chemrxiv.org

Mechanisms of ipso-Substitution

Ipso-substitution is the most common pathway for nucleophilic aromatic substitution (SNAr). In this mechanism, the nucleophile directly attacks the carbon atom bearing the leaving group. chemrxiv.orgacs.org The reaction generally proceeds through a two-step addition-elimination sequence.

The first step involves the nucleophilic attack on the electrophilic carbon atom attached to the leaving group, forming a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govnumberanalytics.com This intermediate is stabilized by the electron-withdrawing nature of the pyrazine ring's nitrogen atoms, which delocalize the negative charge. numberanalytics.com The presence of additional electron-withdrawing groups on the ring can further enhance this stability and increase the reaction rate. numberanalytics.com

A general mechanism for the ipso-substitution on a pyrazine ring is depicted below:

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex

Nucleophile (Nu⁻) + Halogenated Pyrazine → Meisenheimer Intermediate

Step 2: Elimination of Leaving Group and Aromatization

Meisenheimer Intermediate → ipso-Substituted Product + Halide (X⁻)

Studies on cine-Substitution Pathways

Cine-substitution is a less common reaction pathway where the incoming nucleophile attacks a carbon atom adjacent to the one bearing the leaving group. chemrxiv.orgresearchgate.net This results in the substitution product where the new group is positioned next to where the leaving group was originally located.

Mechanistic studies suggest that cine-substitution often proceeds through an elimination-addition mechanism involving a strained heterocyclic intermediate, analogous to a benzyne, known as a hetaryne. wur.nl However, this pathway is not universally applicable and other mechanisms can be involved. For example, in some systems, an addition-elimination sequence can also lead to cine-substitution products. researchgate.net

While there are documented cases of cine-substitution in various heteroaromatic systems, such as dinitropyrazoles and pyridazines, specific and detailed studies on this pathway for this compound or simple chloropyrazines are not extensively reported in the reviewed literature. researchgate.netwur.nlrsc.org The reaction of 3-methyl-1,4-dinitropyrazole (B3355433) with ethyl 2-mercaptoacetate, for instance, yields a cine-substitution product. rsc.org The study of these alternative substitution pathways in pyrazine systems remains an area of interest for understanding the full scope of their reactivity.

Elucidation of tele-Substitution Reaction Mechanisms in Pyrazine Systems

Tele-substitution is an unusual reaction where the nucleophile attacks a remote position on the aromatic ring, distant from the leaving group. chemrxiv.orgacs.org This phenomenon has been observed and studied in detail in acs.orgsioc-journal.cntriazolo[4,3-a]pyrazine systems, which provide significant insight into the potential reactivity of related pyrazine cores. chemrxiv.orgacs.org

A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a remote, electronically activated carbon atom (e.g., the C-8 position in the triazolopyrazine system). chemrxiv.orgacs.org This is followed by a proton transfer and subsequent elimination of the leaving group from the distant position (e.g., C-5), restoring aromaticity. acs.org This pathway competes with the more conventional ipso-substitution, and the product distribution is highly dependent on reaction conditions. acs.orgresearchgate.net

The characteristics of both the nucleophile and the solvent play a critical role in directing the reaction toward either ipso- or tele-substitution. acs.orgresearchgate.net

Nucleophile Characteristics: "Softer" nucleophiles, which are generally larger and more polarizable, tend to favor the tele-substitution pathway. chemrxiv.orgacs.org The preference for tele-substitution follows the trend RNH₂ > RSH > ROH. researchgate.net Using increased equivalents of the nucleophile has also been identified as a condition that favors the tele-substitution pathway. chemrxiv.orgacs.org

Table 1: Effect of Solvent on the Ratio of ipso- to tele-Substitution This table is based on data from the reaction of a bromo-triazolopyrazine with an amine nucleophile. acs.org

| Solvent | Dielectric Constant (ε) | ipso : tele Ratio | Total Yield (%) |

|---|---|---|---|

| 1,4-Dioxane | 2.2 | 14 : 86 | 93 |

| Toluene | 2.4 | 13 : 87 | 71 |

| Acetonitrile (B52724) (MeCN) | 37.5 | 43 : 57 | 78 |

| Dimethylformamide (DMF) | 38.3 | 59 : 41 | 83 |

The nature of the leaving group and the electronic properties of substituents on the pyrazine ring are also key determinants of the reaction outcome. acs.orgresearchgate.net

Leaving Group: The propensity for tele-substitution is strongly influenced by the halogen leaving group, following the order I > Br > Cl. chemrxiv.orgacs.org Larger, more polarizable halogens are better able to support the tele-substitution mechanism. acs.org

Electronic Effects: The influence of electronic effects can be complex. In studies on bromo-triazolopyrazines, substrates with an electron-donating group (EDG) on a phenyl ring at the 3-position tended to promote the tele-substitution pathway. chemrxiv.orgacs.org Conversely, those with an electron-withdrawing group (EWG) yielded only ipso-products. chemrxiv.orgacs.org Interestingly, the corresponding chloro-triazolopyrazines did not show this dependence on electronic effects, suggesting the interplay between the leaving group and substituent effects is subtle. chemrxiv.orgacs.org

Table 2: Influence of Leaving Group and Electronic Effects on Substitution Pathway This table summarizes findings from reactions on 5-halo-3-phenyl- acs.orgsioc-journal.cntriazolo[4,3-a]pyrazines. chemrxiv.orgacs.org

| Leaving Group (X) | Substituent on Phenyl Ring | ipso : tele Ratio |

|---|---|---|

| Cl | 4-Methoxy (EDG) | 20 : 80 |

| Br | 4-Methoxy (EDG) | 15 : 85 |

| I | 4-Methoxy (EDG) | 6 : 94 |

| Cl | 4-Trifluoromethyl (EWG) | 22 : 78 |

| Br | 4-Trifluoromethyl (EWG) | 100 : 0 |

Isotope labeling is a powerful tool for elucidating reaction mechanisms. chemrxiv.orgresearchgate.net In the study of tele-substitution on a halogenated triazolopyrazine, deuteration experiments were conducted to trace the origin of the proton that replaces the leaving group. acs.org

The reaction was carried out in deuterium (B1214612) oxide (D₂O) as the solvent. acs.org Analysis of the products by ¹H NMR and ²H NMR spectroscopy revealed the incorporation of deuterium atoms into the product molecules. acs.org Specifically, a deuterium atom was found at the 5-position, which was the original site of the leaving group. acs.org This result confirms that the proton which takes the place of the leaving group in the tele-substitution reaction comes from the solvent, not from another position on the substrate itself. acs.org This finding provides strong support for the proposed multi-step tele-substitution mechanism involving initial nucleophilic attack at a remote carbon followed by protonation and subsequent elimination. acs.org

Role of Leaving Group and Electronic Effects

Reactivity of the 1-Chloroethyl Side Chain

The 1-chloroethyl group attached to the pyrazine ring at the 2-position is a key structural feature that dictates the reactivity of this compound. The chlorine atom, being an effective leaving group, renders the adjacent carbon atom electrophilic and susceptible to a variety of chemical transformations.

Reactions Involving Halogen Displacement

The chlorine atom on the ethyl side chain of this compound can be readily displaced by a variety of nucleophiles. This nucleophilic substitution is a fundamental reaction for this compound, allowing for the introduction of diverse functional groups. Common nucleophiles include amines, thiols, and alkoxides. For instance, reaction with sodium azide (B81097) (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) can introduce azido, thioether, or ether functionalities, respectively. These reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile at elevated temperatures. The reactivity of the chloro group is enhanced compared to its bromo analogue in some instances, although iodo-substituted analogs are generally more reactive in nucleophilic substitutions.

The general mechanism for these displacement reactions is a nucleophilic aromatic substitution (SNAr) process. acs.orgnih.gov However, the specific pathway, whether a stepwise addition-elimination or a concerted mechanism, can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrazine ring. nih.govthieme-connect.de While the traditional view favors a two-step mechanism via a Meisenheimer complex, recent studies suggest that concerted mechanisms may be more common, particularly for heterocycles with good leaving groups like chlorine. nih.gov

A comparative analysis of the reactivity of similar compounds highlights the unique properties of this compound. For example, 2-ethylpyrazine lacks the chloro group and is therefore less reactive towards nucleophilic substitution. On the other hand, 2-(1-bromoethyl)pyrazine, while structurally similar, exhibits different reactivity and may require different reaction conditions for optimal substitution.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product Functional Group |

| Azide | Sodium Azide (NaN3) | Azido (-N3) |

| Thiolate | Potassium Thiolate (KSR) | Thioether (-SR) |

| Alkoxide | Sodium Alkoxide (NaOR) | Ether (-OR) |

| Amines | R-NH2 | Amino (-NHR) |

| Thiols | R-SH | Thioether (-SHR) |

This table is based on information from multiple sources.

Potential for Cyclization Reactions

The presence of the reactive 1-chloroethyl side chain in conjunction with the pyrazine ring opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest for the synthesis of complex molecules with potential biological activity. tandfonline.com

One potential cyclization pathway involves the reaction of a derivative of this compound where a nucleophilic group has been introduced onto the pyrazine ring or the side chain. For example, if the chlorine is displaced by an amine that also contains another nucleophilic center, subsequent intramolecular reaction can lead to a new ring system. researchgate.net The formation of such bicyclic structures is a powerful strategy in organic synthesis. researchgate.netresearchgate.net

The success of these cyclization reactions often depends on factors such as the nature of the tether connecting the nucleophile and the electrophilic center, the ring size being formed, and the reaction conditions. mdpi.com For instance, intramolecular cyclization can be promoted by the use of a base to deprotonate the nucleophile, making it more reactive. google.com The formation of five- and six-membered rings is generally favored. unc.edu

Formation of Carbon–Carbon and Carbon–Heteroatom Bonds

The electrophilic nature of the carbon atom bearing the chlorine in the 1-chloroethyl side chain makes it a suitable partner for reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for extending the carbon skeleton and introducing a wide range of functionalities. cambridge.orgnih.gov

Carbon-Carbon Bond Formation:

One of the most common methods for forming carbon-carbon bonds is through the use of organometallic reagents, such as Grignard reagents (R-MgX). commonorganicchemistry.commt.com The reaction of this compound with a Grignard reagent would be expected to result in the displacement of the chlorine atom and the formation of a new carbon-carbon bond, leading to a 2-(1-alkyl/aryl-ethyl)pyrazine derivative. mt.comumkc.edu These reactions are highly effective for creating C-C bonds and coupling alkyl chains. mt.com

Other methods for carbon-carbon bond formation include coupling reactions catalyzed by transition metals. cambridge.orgscientificupdate.com While the direct use of this compound in such reactions is not explicitly detailed in the search results, the principles of these reactions are broadly applicable. unc.educambridge.orgchemrxiv.org

Carbon-Heteroatom Bond Formation:

As discussed in the section on halogen displacement (3.2.1), the reaction of this compound with various heteroatom nucleophiles is a primary method for forming carbon-heteroatom bonds. This includes the formation of C-N, C-O, and C-S bonds. nih.govmdpi.comuniversiteitleiden.nlnih.gov

Copper-catalyzed cross-coupling reactions are particularly effective for forming carbon-heteroatom bonds. mdpi.commagtech.com.cn These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups. mdpi.com The mechanism often involves an oxidative addition and reductive elimination cycle. mdpi.com

Table 2: Examples of Bond Formation Reactions

| Reaction Type | Reagent Type | Resulting Bond |

| Carbon-Carbon | Grignard Reagent (R-MgX) | C-C |

| Carbon-Nitrogen | Amines (R-NH2) | C-N |

| Carbon-Oxygen | Alkoxides (R-O⁻) | C-O |

| Carbon-Sulfur | Thiolates (R-S⁻) | C-S |

This table is compiled from information found in multiple sources. commonorganicchemistry.commt.com

Transformations of the Pyrazine Core and Side Chains

Beyond the reactivity of the 1-chloroethyl side chain, both the pyrazine ring and the side chain can undergo various transformations, including oxidation, reduction, and further derivatization.

Oxidative and Reductive Transformations

Oxidative Transformations:

The pyrazine ring itself is generally resistant to oxidation due to its aromatic character. thieme-connect.de However, under specific conditions, the nitrogen atoms of the pyrazine ring can be oxidized to form pyrazine N-oxides. rsc.orgacs.org This transformation can be achieved using oxidizing agents like peroxycarboxylic acids. rsc.orgthieme-connect.de The formation of N-oxides can alter the electronic properties of the pyrazine ring, influencing its reactivity in subsequent reactions. rsc.org

The alkyl side chain can also be a site for oxidation. For instance, oxidation of alkylpyrazines with reagents like potassium permanganate (B83412) can convert the side chain into a carboxylic acid group. thieme-connect.de

Reductive Transformations:

The pyrazine ring can be reduced to form piperazines. thieme-connect.de The 1-chloroethyl side chain can also undergo reduction. For example, the chloroethyl group can be reduced to an ethyl group. More vigorous reduction could potentially lead to the formation of a 2-(2-hydroxyethyl)pyrazine.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent/Condition | Product |

| Pyrazine Ring Oxidation | Peroxycarboxylic acids | Pyrazine N-oxide |

| Side Chain Oxidation | Potassium permanganate | Carboxylic acid |

| Pyrazine Ring Reduction | Catalytic Hydrogenation | Piperazine |

| Side Chain Reduction | Reducing agents | Ethyl group |

This table summarizes information from multiple sources. thieme-connect.dersc.orgacs.orgthieme-connect.de

Derivatization of Functional Groups on the Pyrazine Ring

The pyrazine ring can be substituted with various functional groups, which can then be further derivatized to create a wide array of compounds. These transformations are crucial for synthesizing molecules with specific properties and applications. tandfonline.com

Common derivatization reactions include nitration, acetylation, esterification, and bromination. The presence of activating groups, such as amino or hydroxyl groups, can facilitate these electrophilic substitution reactions. thieme-connect.de Conversely, the electron-deficient nature of the pyrazine ring can make direct electrophilic substitution challenging without such activating groups. thieme-connect.de

The introduction of functional groups like amines or amides onto the pyrazine ring is of particular interest as these moieties are present in many biologically active compounds. These functional groups can be introduced through various synthetic routes and can then be modified to produce a library of pyrazine derivatives. For example, a pyrazine carboxylic acid can be converted to an amide through reaction with an amine.

The derivatization of functional groups is a key strategy in medicinal chemistry for optimizing the biological activity of a lead compound.

Advanced Spectroscopic and Structural Characterization of 2 1 Chloroethyl Pyrazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. longdom.org

High-Resolution ¹H NMR and ¹³C NMR Analysis for Structural Elucidation beyond Basic Identification

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones of structural characterization for 2-(1-Chloroethyl)pyrazine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the pyrazine (B50134) ring, proton signals typically appear in the aromatic region (δ 8.5-9.5 ppm). The protons on the pyrazine ring of this compound would be expected to show distinct chemical shifts and coupling patterns that are influenced by the chloroethyl substituent. The ethyl group protons would present as a quartet and a doublet, with their chemical shifts influenced by the electronegative chlorine atom and the aromatic pyrazine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the pyrazine ring in substituted pyrazines resonate at specific chemical shifts, which are sensitive to the nature and position of substituents. researchgate.net For this compound, distinct signals would be observed for the four pyrazine ring carbons and the two carbons of the chloroethyl side chain. The chemical shifts of the side-chain carbons are particularly informative, with the carbon atom bonded to the chlorine atom appearing at a downfield position due to the deshielding effect of the halogen.

A detailed analysis of the chemical shifts, integration values, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule, moving beyond simple identification to a comprehensive structural confirmation.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrazine-H3 | 8.50 - 8.60 | - | d | ~1.5 |

| Pyrazine-H5 | 8.60 - 8.70 | - | d | ~2.5 |

| Pyrazine-H6 | 8.55 - 8.65 | - | dd | ~1.5, ~2.5 |

| CH(Cl) | 5.10 - 5.30 | 50 - 55 | q | ~6.8 |

| CH₃ | 1.80 - 1.95 | 20 - 25 | d | ~6.8 |

| Pyrazine-C2 | - | 150 - 155 | s | - |

| Pyrazine-C3 | - | 143 - 148 | s | - |

| Pyrazine-C5 | - | 145 - 150 | s | - |

| Pyrazine-C6 | - | 142 - 147 | s | - |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unequivocally establishing the connectivity of atoms and determining stereochemistry. longdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In this compound, COSY would show correlations between the coupled protons on the pyrazine ring, as well as between the methine and methyl protons of the chloroethyl group. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, HSQC would link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting the chloroethyl substituent to the pyrazine ring. For instance, correlations would be expected between the methine proton of the chloroethyl group and the C2 and C3 carbons of the pyrazine ring. Similarly, the pyrazine protons would show correlations to various carbons within the ring and potentially to the carbons of the substituent. ipb.pt The analysis of these correlations provides a complete picture of the molecular skeleton. researchgate.net

These 2D NMR techniques, when used in combination, leave no ambiguity in the structural assignment of this compound and are crucial for characterizing more complex analogs. beilstein-journals.orgnih.gov

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the conformational dynamics of molecules, such as the rotation around single bonds. The barrier to rotation around the bond connecting a substituent to an aromatic ring can often be determined by variable-temperature NMR experiments. nih.govnih.gov For this compound, rotation around the C-C bond between the pyrazine ring and the chloroethyl group could be investigated. The presence of bulky substituents or specific electronic interactions can lead to hindered rotation, which may be observable as changes in the NMR spectrum at different temperatures. researchgate.netmdpi.com Theoretical calculations often complement these experimental studies to provide a more detailed understanding of the rotational barriers and preferred conformations. aip.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. nih.govopenagrar.de This precision allows for the determination of the elemental composition of this compound. For a molecule with the formula C₆H₇ClN₂, the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula and rule out other possibilities with the same nominal mass. This is a critical step in the definitive identification of the compound. oup.com

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |

| C₆H₇ClN₂ | 142.0350 | [M]⁺ |

| C₆H₈ClN₂ | 143.0429 | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. lcms.cz The fragmentation of this compound would likely proceed through several characteristic pathways.

Common fragmentation patterns for pyrazine derivatives include the loss of small neutral molecules like HCN. For this compound, key fragmentation events would likely involve the chloroethyl side chain. This could include the loss of a chlorine radical (Cl•), the loss of HCl, or cleavage of the C-C bond between the side chain and the pyrazine ring. The analysis of these fragmentation pathways provides valuable structural confirmation and can be used to distinguish between isomers. oup.comlibretexts.org The fragmentation patterns of pyrazine analogs can be influenced by the nature and position of substituents. conicet.gov.ar

Application of GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of individual chemical components within complex mixtures. chromatographyonline.com Its application is particularly vital in the analysis of pyrazines, which are significant as flavor and aroma compounds in various food products. nih.govresearchgate.net GC-MS combines the high-efficiency separation of gas chromatography with the precise detection and identification capabilities of mass spectrometry. nih.gov

In the analysis of intricate matrices such as food and beverages, GC-MS is employed to detect and identify volatile constituents, including halogenated pyrazines. researchgate.net The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary phase coating the column. As each separated compound elutes from the column, it enters the mass spectrometer.

Within the mass spectrometer, molecules are ionized, typically by electron impact, causing them to fragment into characteristic patterns of ions. These ions are then sorted by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The combination of a compound's specific retention time from the GC and its distinct mass spectrum allows for highly confident identification, even for trace-level targets in a convoluted matrix. chromatographyonline.com

However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, which makes unambiguous identification by spectral interpretation alone challenging. nih.govresearchgate.net To overcome this, chemists often use gas chromatographic retention indices (RIs) in conjunction with mass spectral data to reliably identify specific isomers. nih.govresearchgate.net Advanced software with spectral deconvolution and chemometric tools can further aid in successfully identifying trace-level pyrazines in complex samples. chromatographyonline.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful, non-destructive method used to probe the molecular vibrations of a compound. nih.govrenishaw.com These techniques provide essential information for identifying functional groups and elucidating molecular structure. studymind.co.uk FT-IR and Raman are often used in a complementary fashion; a vibrational mode that is strong in one technique is often weak or absent in the other, providing a more complete picture of the molecule's vibrational framework. spectroscopyonline.comthermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. studymind.co.uk The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. alfa-chemistry.com

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands associated with both the pyrazine ring and the chloroethyl side chain. The aromatic C-H stretching vibrations of the pyrazine ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found in the 3000–2850 cm⁻¹ region. researchgate.netlibretexts.org The pyrazine ring itself has characteristic stretching vibrations (C=C and C=N) in the 1600–1430 cm⁻¹ range. core.ac.ukscialert.net The C-Cl stretching vibration from the chloroethyl group is expected to produce a band in the 800–600 cm⁻¹ region. docbrown.info

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100–3000 | C-H Stretch | Pyrazine Ring | Medium |

| 3000–2850 | C-H Stretch | Ethyl Group | Strong |

| 1600–1430 | C=N and C=C Stretch | Pyrazine Ring | Medium-Strong |

| 1470–1350 | C-H Bend | Ethyl Group | Medium |

| 1050-1015 | Ring Breathing | Pyrazine Ring | Medium |

| 800–600 | C-Cl Stretch | Chloroethyl Group | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. spectroscopyonline.com When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The energy difference corresponds to the vibrational energy levels of the molecule. researchgate.net While IR absorption is dependent on a change in the molecule's dipole moment, Raman activity requires a change in polarizability. renishaw.com

In the Raman spectrum of this compound, symmetric vibrations, such as the ring breathing mode of the pyrazine ring, are expected to be particularly strong. researchgate.net This mode is reported at around 1015 cm⁻¹ for the parent pyrazine molecule. researchgate.net The C-H and C-Cl stretching vibrations would also be present, confirming the data obtained from FT-IR. researchgate.net The combined use of both techniques allows for a more thorough assignment of all vibrational modes. nih.gov

X-ray Crystallography

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive data on bond lengths, bond angles, and the conformation of molecules, making it an indispensable tool for structural elucidation. acs.orgrsc.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most powerful method in X-ray crystallography is single-crystal X-ray diffraction. This experiment requires a high-quality single crystal of the compound, which is mounted and exposed to a focused beam of X-rays. rsc.org The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of individual atoms are determined, yielding a definitive molecular structure. rsc.org

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous information on the planarity of the pyrazine ring and the precise bond lengths and angles of the chloroethyl substituent. nih.gov It would also resolve the stereochemistry at the chiral carbon atom of the 1-chloroethyl group.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structures, X-ray crystallography reveals how molecules are arranged in a crystal lattice and the intermolecular forces that govern this packing. rsc.org These forces can include hydrogen bonds, halogen bonds, and π–π stacking interactions. rsc.orgmdpi.com

In the crystal structure of this compound, one would expect to find various weak intermolecular interactions. These could include C–H···N hydrogen bonds, where a hydrogen atom from a C-H group interacts with a nitrogen atom on an adjacent pyrazine ring. rsc.org The chlorine atom could participate in halogen bonding, a directional interaction between the electropositive region on the halogen (σ-hole) and a Lewis base, such as a nitrogen atom on another molecule. mdpi.comiucr.org Additionally, π–π stacking interactions between the aromatic pyrazine rings may contribute to the stability of the crystal packing. rsc.orgrsc.org The comprehensive analysis of these non-covalent interactions is crucial for understanding the relationship between crystal structure and the material's physical properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within molecules like this compound and its analogs. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrazine and its derivatives, the key electronic transitions are typically of the n→π* and π→π* type. rsc.orghnue.edu.vn

The pyrazine chromophore itself exhibits characteristic absorption bands. The electronic spectrum of pyrazine vapor and in various solvents has been studied to understand the nature of its electronic transitions. montana.edu In general, aromatic nitrogen heterocyclic molecules like pyrazine possess both π and π* molecular orbitals, as well as non-bonding (n) molecular orbitals associated with the lone pair electrons on the nitrogen atoms. montana.edu This gives rise to two main types of electronic transitions in the near-UV region: n→π* and π→π*. montana.edu

The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital, are typically of lower intensity. hnue.edu.vn For simple carbonyl compounds, these transitions occur around 280-290 nm. hnue.edu.vn In pyrazine, these transitions are also observed and are sensitive to the solvent environment. montana.edumontana.edu Polar solvents can cause a "blue shift" (a shift to shorter wavelengths) in the n→π* transition because they stabilize the ground state more than the excited state. montana.edu

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. hnue.edu.vn These transitions are generally more intense than n→π* transitions. hnue.edu.vn For benzene (B151609), π→π* transitions are observed at 184 nm and 202 nm. hnue.edu.vn In conjugated systems, such as pyrazine, these bands are shifted to longer wavelengths. hnue.edu.vn The introduction of alkyl substituents on the pyrazine ring can further influence the position and intensity of these absorption bands. rsc.orgrsc.orgnih.gov For instance, studies on alkyl-substituted pyrazines have shown that the electronic absorption spectra can be used to assign the observed Cotton effects to their respective n→π* and π→π* transitions. rsc.org

Table 1: Typical UV Absorption Data for Pyrazine and its Derivatives

| Compound | Transition | Wavelength (λmax) | Solvent | Reference |

| Pyrazine | n→π | ~320 nm | Vapor | montana.edu |

| Pyrazine | π→π | ~260 nm | Vapor | montana.edu |

| Alkyl-pyrazines | n→π, π→π | Varies with substitution | Neutral & Acidic | rsc.org |

| Pyrazine Schiff bases | Charge-Transfer | Varies with structure | Ethanol | rsc.org |

This table is interactive. Click on the headers to sort the data.

Advanced Characterization Techniques for Materials Science Contexts (as applicable to pyrazine derivatives)

Pyrazine derivatives are not only of interest for their spectroscopic properties but also serve as building blocks for advanced materials, such as coordination polymers and functional polymers for electronics. researchgate.netrsc.orgresearchgate.net A suite of advanced characterization techniques is employed to understand the structure and properties of these materials.

Thermogravimetric Analysis (TGA) is frequently used to assess the thermal stability of pyrazine-based polymers. acs.orgacs.orgwiley.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. For example, biobased pyrazine-containing polyesters have been shown to have degradation temperatures between 287 and 342 °C. acs.org In another study, pyrazine-based terpolymers for polymer solar cells exhibited decomposition temperatures ranging from 376 to 418 °C. wiley.com

Differential Scanning Calorimetry (DSC) is another crucial thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. acs.orgresearchgate.netmdpi.com DSC can identify glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc). For a series of biobased pyrazine polyesters, the glass transition temperatures were found to be influenced by the methyl groups on the pyrazine ring. acs.org DSC has also been used to study the thermal behavior of energetic materials based on pyrazine, such as pyrazine 1,4-dioxide cocrystals. researchgate.net

X-ray Diffraction (XRD) , particularly single-crystal and powder XRD, is indispensable for determining the crystal structure of pyrazine-based coordination polymers. acs.orgnih.govmjcce.org.mkpreprints.orgrsc.org These studies reveal how pyrazine ligands bridge metal centers to form one-, two-, or three-dimensional networks. For instance, the crystal structure of Cu(HCO2)(NO3)(pyz) was determined to consist of corrugated two-dimensional layers. acs.org Similarly, the structures of nickel(II) and copper(II) coordination polymers with 2,5-bis(2-pyridyl)pyrazine were elucidated using X-ray powder diffraction data. nih.gov

Table 2: Advanced Characterization Techniques for Pyrazine-Based Materials

| Technique | Property Measured | Application Example | Reference |

| Thermogravimetric Analysis (TGA) | Thermal Stability (Decomposition Temperature) | Determining the degradation temperature of pyrazine-containing polyesters. acs.org | acs.orgacs.orgwiley.com |

| Differential Scanning Calorimetry (DSC) | Thermal Transitions (Tg, Tm, Tc) | Studying the glass transition temperatures of amorphous pyrazine polymers. acs.org | acs.orgresearchgate.netmdpi.com |

| X-ray Diffraction (XRD) | Crystal Structure | Elucidating the 2D layered network of a copper-pyrazine coordination polymer. acs.org | acs.orgnih.govmjcce.org.mkpreprints.orgrsc.org |

| Gel Permeation Chromatography (GPC) | Molecular Weight and Polydispersity | Characterizing the molecular weights of pyrazine-based polymers for solar cells. wiley.com | wiley.comrsc.org |

This table is interactive. Click on the headers to sort the data.

Other techniques such as Gel Permeation Chromatography (GPC) are used to determine the molecular weight and polydispersity of pyrazine-based polymers, which is critical for understanding their physical and mechanical properties. wiley.comrsc.org For materials intended for electronic applications, techniques to measure properties like charge carrier mobility and the performance of devices such as solar cells are also essential. wiley.com

Computational and Theoretical Chemistry Studies of 2 1 Chloroethyl Pyrazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and optimizing the geometry of molecules like 2-(1-Chloroethyl)pyrazine. ntnu.nocp2k.org DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to predict molecular properties. nih.gov Geometry optimization aims to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.no These calculations provide insights into bond lengths, bond angles, and dihedral angles. For pyrazine (B50134) derivatives, theoretical calculations of these parameters often show good agreement with experimental data where available. derpharmachemica.com

Investigation of Molecular Orbitals and Electronic Properties (e.g., HOMO-LUMO)

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netchimicatechnoacta.ru A smaller energy gap suggests higher reactivity. chimicatechnoacta.ru

For pyrazine derivatives, the HOMO and LUMO regions are often located on the pyrazine ring, indicating it is the primary site for interactions. electrochemsci.org In some substituted pyrazines, the distribution of these orbitals can extend over the entire molecule, including the pyrazine, thiophene, and benzene (B151609) rings, influencing their electronic properties. semanticscholar.org In the case of 2-chloropyrazine (B57796), it has been noted that for nucleophilic substitution, the LUMO+1 orbital, rather than the LUMO, is more relevant for correlating reactivity. wuxibiology.com

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Pyrazine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. rsc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of solvent effects. mdpi.com For chlorinated pyrazines, specific proton signals can confirm substitution patterns.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are performed to understand the vibrational modes of the molecule. nih.gov The calculated frequencies are often scaled to better match experimental values. researchgate.net These calculations help in the assignment of experimentally observed spectral bands. nih.gov For the parent pyrazine molecule, extensive comparisons between calculated and experimental frequencies have been conducted. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions, such as n→π* and π→π*. scirp.orgnih.gov The calculated maximum absorption wavelengths (λmax) often correspond to the HOMO→LUMO transition. scirp.org For pyrazine-cored structures, UV-Vis spectroscopy is used to characterize their optical properties. rsc.org

Analysis of Molecular Conformations and Stability

Computational methods are valuable for analyzing the different possible conformations of a molecule and determining their relative stabilities. arxiv.org By calculating the potential energy surface, researchers can identify the minimum energy conformations. For substituted stilbenes, a related class of compounds, molecular mechanics and DFT have been used to determine dihedral angles and predict the most stable three-dimensional structures. researchgate.net Similar approaches can be applied to this compound to understand the rotational freedom and preferred orientation of the chloroethyl group relative to the pyrazine ring.

Quantum Chemical Parameters and Reactivity Descriptors

Beyond HOMO and LUMO energies, DFT calculations can provide a range of quantum chemical parameters that act as reactivity descriptors. These parameters, derived from the electronic structure, offer insights into the chemical behavior of the molecule. electrochemsci.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap. chimicatechnoacta.ru

Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity for softer molecules. chimicatechnoacta.ru

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

These descriptors are used to compare reactivity trends among different molecules and to understand their interaction with other chemical species. electrochemsci.org

Table 2: Calculated Quantum Chemical Parameters for a Representative Pyrazine Derivative

| Parameter | Formula | Illustrative Value |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 1.2 eV |

| Electronegativity (χ) | (I+A)/2 | 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.65 eV |

| Chemical Softness (S) | 1/η | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/2η | 2.79 eV |

Note: The values in this table are illustrative and calculated from the FMO energies in Table 1. They are intended to demonstrate the concepts and are not specific calculated values for this compound.

Computational Modeling of Reaction Pathways and Transition States

DFT is a powerful tool for modeling chemical reaction pathways and identifying the structures of transition states. ethz.ch This allows for the calculation of activation energies, providing a deeper understanding of reaction mechanisms and kinetics. For instance, in the nucleophilic substitution of chloropyridazines, calculating the activation energies helped to explain the observed differences in reactivity between isomers. wuxibiology.com For this compound, computational modeling could be used to investigate reactions such as nucleophilic substitution at the chloroethyl group or reactions involving the pyrazine ring itself. Such studies can elucidate the step-by-step mechanism, identify intermediates, and predict the most favorable reaction pathways. ethz.ch

Investigation of Aromaticity in Pyrazine Derivatives

Aromaticity is a fundamental concept in chemistry, and its quantification in heterocyclic compounds like pyrazine derivatives is an active area of theoretical research. mdpi.com While pyrazine is a classic 6π-electron aromatic system, its aromatic character can be influenced by substituents and by electronic excitation. Computational studies analyze various aromaticity indices, such as those based on magnetic, structural, or electronic criteria.

Recent theoretical work has explored the complex nature of aromaticity in the excited states of heteroaromatic molecules. chemrxiv.org Upon excitation, a (4n+2)π-electron system like pyrazine can have a different electronic configuration that may lead to changes in its aromatic character. chemrxiv.orgdiva-portal.org For example, in its nπ* excited state, pyrazine is considered to have a residually aromatic character. chemrxiv.org Understanding these changes is crucial for explaining the photochemistry and photostability of pyrazine derivatives. diva-portal.org

Derivatization and Functionalization Strategies for Pyrazine Compounds

Modification of the Pyrazine (B50134) Ring

The pyrazine ring, an electron-deficient heteroaromatic system, can be functionalized through the introduction of various substituents and by employing regioselective approaches.

Introduction of Various Substituents (e.g., alkyl, aryl, heteroatom functionalities)

The introduction of substituents onto the pyrazine ring is a key strategy for modifying the properties of 2-(1-Chloroethyl)pyrazine. This can involve the addition of alkyl, aryl, and heteroatom-containing functional groups.

Alkyl and Aryl Groups: The pyrazine ring can be alkylated or arylated through various methods. For instance, radical addition processes are well-suited for the direct functionalization of electron-deficient heteroarenes like pyrazine. nih.gov These reactions can introduce alkyl groups, such as isopropyl, onto the ring. nih.gov Arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, which are commonly used for forming carbon-carbon bonds on pyrazine systems. researchgate.net For example, cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrazines has been reported to produce 2-aryldiazines in satisfactory to high yields. nih.gov

Heteroatom Functionalities: Functional groups containing heteroatoms like oxygen, nitrogen, and sulfur can also be introduced. For instance, chloropyrazines can undergo nucleophilic substitution reactions with sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide to introduce oxygen-containing functionalities. rsc.org Similarly, reactions with sodium benzyl sulphide can introduce sulfur-containing groups. rsc.org The introduction of amine groups is also a common modification.

A variety of substituents can be introduced onto the pyrazine ring using different synthetic methods. The table below summarizes some examples.

| Substituent Type | Example Reagent/Reaction | Resulting Functionality |

| Alkyl | Isopropylsulfinate salts (radical addition) | Isopropyl group |

| Aryl | Arylboronic acids (Suzuki coupling) | Aryl group |

| Oxygen-based | Sodium methoxide | Methoxy group |

| Sulfur-based | Sodium benzyl sulphide | Benzylthio group |

| Nitrogen-based | Amines (nucleophilic substitution) | Amino group |

Regioselective Functionalization Approaches

Controlling the position of new substituents on the pyrazine ring is crucial for synthesizing specific isomers. Several strategies have been developed for the regioselective functionalization of pyrazines.

Metalation: Directed metalation is a powerful tool for regioselective functionalization. The use of hindered magnesium and zinc amide bases, such as 2,2,6,6-tetramethylpiperidyl (TMP) magnesium and zinc bases, in combination with BF3·OEt2, can lead to the selective metalation of pyrazines. thieme-connect.com For 2-substituted pyrazines, the observed order of metalation is C-5 > C-6 > C-3. thieme-connect.com This allows for subsequent functionalization at specific positions by quenching the metalated intermediate with an electrophile.

Directing Groups: The existing substituents on the pyrazine ring can direct incoming groups to specific positions. For example, in radical functionalization, the regioselectivity is influenced by the electronic properties of existing functional groups. nih.gov A model for predicting regioselectivity considers the inherent reactivity of the parent heterocycle, the influence of π-conjugating electron-withdrawing groups, and the electronic properties of the radical. nih.gov

Catalyst Control: In transition metal-catalyzed reactions, the choice of catalyst and ligands can influence the regioselectivity. For instance, in the direct arylation of pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst promotes arylation at the C7 position, while a phosphine-free protocol leads to C3 direct arylation. nih.gov

The following table outlines different approaches to achieve regioselective functionalization of the pyrazine ring.

| Approach | Key Reagents/Conditions | Outcome |

| Directed Metalation | TMP-magnesium/zinc bases + BF3·OEt2 | Selective metalation at C-5, C-6, or C-3 |

| Substituent Effects | π-conjugating electron-withdrawing groups | Directs radical substitution |

| Catalyst Control | Phosphine vs. phosphine-free Pd catalyst | Alters the site of arylation |

Functionalization of the 1-Chloroethyl Side Chain

The 1-chloroethyl side chain of this compound is a primary site for chemical modification due to the reactivity of the chlorine atom.

Nucleophilic Substitution to Introduce New Functional Groups

The chlorine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of new functional groups.

Common Nucleophiles: A range of nucleophiles can be used to displace the chloride. These include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For example, reactions with sodium azide (B81097) (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH3CN) at elevated temperatures. The chloroethyl group can also be replaced by nucleophiles such as amines, thiols, or alkoxides.

Synthesis of Precursors: This nucleophilic substitution is a key step in the synthesis of more complex molecules. For instance, 5-substituted 3-(2-chloroethyl)pyrazoles, which are analogous in the side chain structure, are useful precursors to other polyfunctional pyrazoles through nucleophilic substitution reactions. acs.org

The table below provides examples of nucleophilic substitution reactions on the 1-chloroethyl side chain.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | Sodium azide (NaN3) | Azidoethyl group |

| Thiolate | Potassium thiolate (KSR) | Thioether |

| Alkoxide | Sodium alkoxide (NaOR) | Alkoxyethyl group |

| Amine | Amines (R-NH2) | Aminoethyl group |

Cross-Coupling Reactions at the Halogenated Center

While less common for alkyl halides compared to aryl halides, cross-coupling reactions can potentially be employed at the halogenated carbon of the 1-chloroethyl side chain to form new carbon-carbon bonds. However, the literature more frequently describes cross-coupling reactions on the pyrazine ring itself. researchgate.netnih.gov For other halo-heterocycles, palladium-catalyzed cross-coupling reactions are a standard method for creating C-C bonds. researchgate.net

Synthesis of Complex Pyrazine-Containing Molecular Architectures

The derivatization strategies for both the pyrazine ring and the side chain enable the synthesis of complex molecular architectures with potential biological activity.

Building Blocks for Complex Molecules: this compound serves as a valuable building block for synthesizing more elaborate heterocyclic compounds. The ability to functionalize both the ring and the side chain allows for a stepwise and controlled construction of complex molecules.

Fused Heterocyclic Systems: The functionalized pyrazine derivatives can be used to construct fused heterocyclic systems. For example, substituted pyridazines have been converted into more elaborated N-heterocycles like thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines. uni-muenchen.de

Biologically Active Molecules: Many complex molecules containing a pyrazine core exhibit significant biological activity. mdpi.com For instance, pyrazine derivatives are found in drugs used for treating various diseases. The synthesis of structurally diverse pyrazine-containing compounds is a key area of research in medicinal chemistry. mdpi.com

Synthetic Applications and Biological Relevance of Pyrazine Scaffolds

2-(1-Chloroethyl)pyrazine as a Synthetic Building Block

This compound is a derivative of pyrazine (B50134) that has attracted attention as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloroethyl group attached to the pyrazine core, allows for a variety of chemical modifications, making it a useful building block for more complex molecules. The presence of the chloroethyl group provides a reactive site for nucleophilic substitution, a common strategy for elaborating molecular structures. The synthesis of such compounds can be achieved by reacting alkyl-substituted nitrogen heterocycles with a chlorinating agent like trichloroisocyanuric acid. google.com

The reactivity of the chlorine atom in this compound makes it an excellent precursor for synthesizing a range of other nitrogen-containing heterocyclic compounds. The chloroethyl group can readily undergo nucleophilic substitution reactions where the chlorine is displaced by various nucleophiles, such as amines, thiols, or alkoxides. This versatility allows for the introduction of new functional groups and the construction of more elaborate heterocyclic systems. For instance, the reaction with primary or secondary amines can lead to the formation of N-substituted ethylpyrazine derivatives, which are themselves important scaffolds in medicinal chemistry. This mirrors synthetic strategies where halogenated heterocycles are coupled with amines to build larger structures. The synthesis of triazolo[4,3-a]pyrazine derivatives, which have shown antibacterial activity, often involves precursors that could potentially be derived from halogenated pyrazines, highlighting the role of such building blocks in accessing novel heterocyclic frameworks. mdpi.com

The pyrazine scaffold is a key component in many fused polycyclic systems, and intermediates like this compound can play a role in their construction. The synthesis of fused systems often involves cyclization reactions where a side chain on the pyrazine ring reacts with another part of the molecule or a second reactant. The chloroethyl group can be transformed into a suitable functional group to facilitate such ring-forming reactions. For example, it could be converted into an aminoethyl or hydroxyethyl (B10761427) group, which can then participate in condensation or cyclization to form fused rings like pyrrolo[1,2-a]pyrazines or piperazines. rsc.orgresearchgate.net The general strategy of using substituted pyrazines to build complex, fused structures is well-documented, such as in the synthesis of pyrazine-embedded antiaromatic polycyclic hydrocarbons or diaza-hexabenzocoronene. diva-portal.org While direct examples using this compound are specific, the principle of its utility is based on the established reactivity of haloalkyl-substituted heterocycles in constructing fused systems. doi.org